Predicted Physicochemical Profile: Lipophilicity and Permeability Differentiation from the Ethyl Ester Analog
The target compound exhibits distinctly lower predicted lipophilicity compared to its closest commercially available analog, the ethyl ester derivative. The carboxamide form has an ACD/LogP of 0.76 and ACD/LogD (pH 7.4) of 0.42, whereas the ethyl ester analog (CAS not assigned; Hit2Lead SC-7116890) has a LogP of 1.79 and a calculated LogSw of -3.13 . The ~1.0 log unit difference in LogP translates to an approximately 10-fold lower predicted membrane partitioning for the target compound . This difference is substantial enough to alter permeability, solubility, and protein-binding characteristics in biological assays.
| Evidence Dimension | Predicted partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4) |
|---|---|
| Target Compound Data | ACD/LogP = 0.76; ACD/LogD (pH 7.4) = 0.42; Polar Surface Area = 137 Ų; H-bond donors = 5; H-bond acceptors = 5 |
| Comparator Or Baseline | Ethyl 4-amino-5-cyano-2-thioxo-3-azaspiro[5.5]undec-4-ene-1-carboxylate (Hit2Lead SC-7116890): LogP = 1.79; LogSw = -3.13; tPSA = 88.1; H-bond donors = 2; H-bond acceptors = 3 |
| Quantified Difference | ΔLogP ≈ -1.03 (target compound less lipophilic); ΔH-bond donors = +3; ΔtPSA = +48.9 Ų |
| Conditions | Predicted values: ACD/Labs Percepta Platform v14.00 (ChemSpider); Hit2Lead calculated properties |
Why This Matters
A LogP difference of >1 log unit and a 3-unit difference in H-bond donor count predict markedly different ADME behavior; selecting the wrong analog for a biological assay could lead to false-negative or false-positive results in permeability, solubility, or target engagement readouts.
